
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate), also known as MDPV, is a synthetic cathinone that has been used as a recreational drug. However, it has also been studied for its potential therapeutic effects in scientific research.
Mechanism of Action
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can cause feelings of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) is not fully understood and requires further research.
Biochemical and Physiological Effects:
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which can be dangerous at high doses. Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has also been shown to cause changes in brain activity, including increased activity in regions associated with reward and motivation.
Advantages and Limitations for Lab Experiments
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been used as a research tool to study the effects of stimulants on the brain and behavior. It has also been used in animal models to study addiction and drug-seeking behavior. However, the use of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) in lab experiments is limited by its potential for abuse and toxicity.
Future Directions
Future research on Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) should focus on further understanding its mechanism of action and potential therapeutic uses. Studies should also investigate the long-term effects of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) use, including its potential for addiction and toxicity. Additionally, research should explore the potential of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) as a research tool for studying the effects of stimulants on the brain and behavior.
Synthesis Methods
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) can be synthesized through a multi-step process that involves the reaction of piperonal with 2-bromopropiophenone to form 3,4-methylenedioxyphenylpropan-2-one. This intermediate is then reacted with methylamine to produce the final product, Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate).
Scientific Research Applications
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to have an affinity for the dopamine and norepinephrine transporters, which may contribute to its stimulant effects. Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has also been studied for its potential use in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
CAS RN |
10029-24-0 |
|---|---|
Product Name |
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) |
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 2-[4-[[4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]-2-methylpropanoate |
InChI |
InChI=1S/C23H30N2O4/c1-22(2,20(26)28-5)24-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)25-23(3,4)21(27)29-6/h7-14,24-25H,15H2,1-6H3 |
InChI Key |
XJQDOEYAAOYHLG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC |
Other CAS RN |
10029-24-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



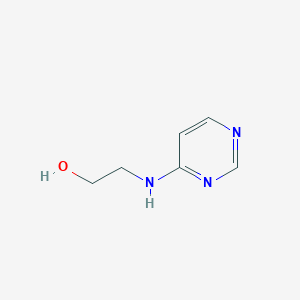
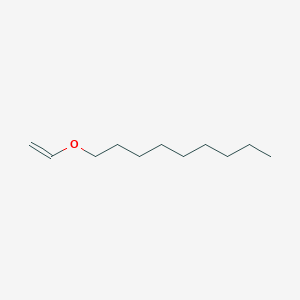

![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
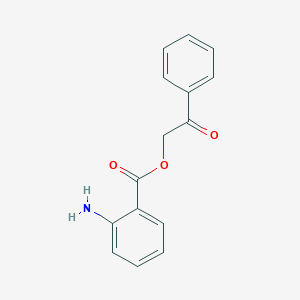
![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)
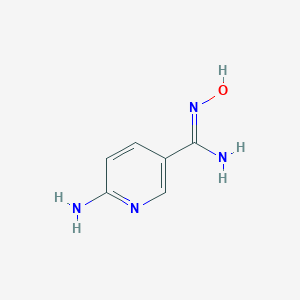
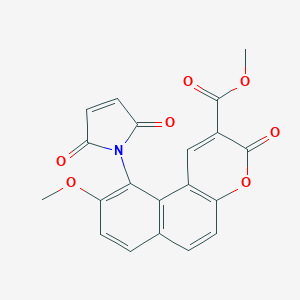
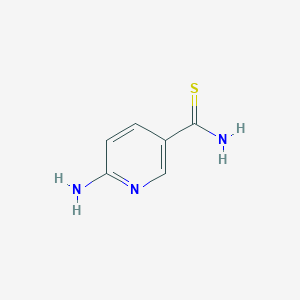

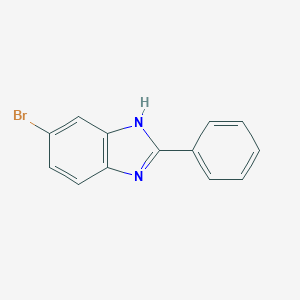

![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)